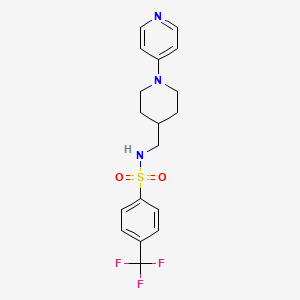

N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide

Description

N-((1-(Pyridin-4-yl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide is a sulfonamide derivative featuring a piperidine core substituted with a pyridin-4-yl group and a methyl-linked 4-(trifluoromethyl)benzenesulfonamide moiety. The trifluoromethyl group improves lipophilicity and metabolic stability, while the sulfonamide moiety contributes to hydrogen-bonding capabilities, critical for target binding .

Properties

IUPAC Name |

N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]-4-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20F3N3O2S/c19-18(20,21)15-1-3-17(4-2-15)27(25,26)23-13-14-7-11-24(12-8-14)16-5-9-22-10-6-16/h1-6,9-10,14,23H,7-8,11-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFULFMORENWLRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20F3N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes:

- Piperidine Rings : These contribute to the compound's ability to interact with various biological targets.

- Trifluoromethyl Group : This moiety enhances lipophilicity and may influence the compound's pharmacokinetic properties.

- Sulfonamide Group : Known for its diverse biological activities, particularly in antimicrobial and antitumor applications.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets in cells.

- Inhibition of Tumor Cell Proliferation : Similar compounds have demonstrated the ability to inhibit tumor cell growth by inducing apoptosis and ferroptosis, a form of regulated cell death associated with iron metabolism and reactive oxygen species (ROS) .

- Targeting Specific Enzymes : The sulfonamide group may act as an inhibitor for various enzymes, potentially affecting metabolic pathways crucial for cancer cell survival.

Case Study 1: Antitumor Activity

A study investigated the effects of a related compound, 4-methyl-N-(piperidin-1-ylmethylene)benzenesulfonamide (PMSA), on tumor cells. The results indicated that PMSA inhibited cell proliferation and migration while promoting ferroptosis through the KEAP1-NRF2-GPX4 signaling pathway. The study highlighted the compound's potential as an anti-tumor agent .

| Parameter | Result |

|---|---|

| Cell Proliferation Inhibition | Significant (p < 0.01) |

| Migration Suppression | Marked reduction observed |

| Ferroptosis Induction | Increased ROS and MDA levels |

Case Study 2: Molecular Docking Studies

Molecular docking studies have shown that similar compounds can effectively bind to key proteins involved in cancer progression, such as NRF2. This interaction can inhibit its activity, leading to decreased expression of survival proteins in tumor cells .

Comparative Analysis with Related Compounds

To provide further context, a comparison with other benzenesulfonamide derivatives highlights the unique properties of this compound:

| Compound Name | Biological Activity | Key Findings |

|---|---|---|

| PMSA (related sulfonamide) | Antitumor | Induces ferroptosis; inhibits migration |

| N-(4-Methyl-N-(piperidin-1-Ylmethylene)) | Antimicrobial | Effective against bacterial biofilms |

| N-[1-(Pyridin-3-ylmethyl)piperidin-4-yl] | Potential neuroprotective effects | Modulates neurotransmitter levels |

Future Directions

Further research is necessary to elucidate the full spectrum of biological activities associated with this compound. Potential areas for exploration include:

- In Vivo Studies : To assess the efficacy and safety profile in animal models.

- Mechanistic Studies : To better understand the molecular interactions and pathways affected by this compound.

- Structure-Activity Relationship (SAR) : Investigating modifications to enhance potency and selectivity against specific targets.

Comparison with Similar Compounds

Piperidine/Piperazine-Based Sulfonamides

- Structure: N-(2-(4-Benzhydrylpiperazin-1-yl)-2-oxoethyl)-3-(sulfamoylamino)benzenesulfonamide.

- Comparison: Core: Piperazine vs. piperidine in the target compound. Substituents: Benzhydryl (diphenylmethyl) and sulfamoylamino groups vs. pyridin-4-yl and trifluoromethyl. The bulkier benzhydryl group in 6d could increase steric hindrance, reducing membrane permeability compared to the target . Synthesis: Yield and purity confirmed via TLC, NMR, and MS, similar to the target’s characterization methods .

- Structure: N-(1-(2-Chloro-4-phenylbutyl)piperidin-4-yl)-N-cyclopropyl-3-(trifluoromethyl)benzenesulfonamide.

- Comparison: Substituents: 3-Trifluoromethyl vs. 4-trifluoromethyl in the target. The meta-substitution may reduce aromatic stacking efficiency compared to the para-substituted target.

Pyridine-Containing Sulfonamides

- Structure: N-(5-(Benzyloxy)-3,4,6-trimethylpyridin-2-yl)-4-(trifluoromethyl)benzenesulfonamide.

- Comparison:

Complex Heterocyclic Sulfonamides

- Structure: 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide.

- Comparison: Core Complexity: Chromen and pyrazolopyrimidine systems vs. simpler piperidine-pyridine in the target. These heterocycles likely target kinase or enzyme active sites, differing from the target’s presumed mechanism . Sulfonamide Role: Absent; replaced by a benzamide group, reducing acidity and hydrogen-bond donor capacity .

- Structure: A naphthyridine-based molecule with trifluoromethyl biphenyl and piperidine substituents.

- Comparison:

Key Properties

*Estimated based on structure. †Benzhydryl groups increase molecular weight. ‡Similar to target but with pyridine substituents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.